molecular formula C12H17BrO2 B4600570 1-(5-Bromopentoxy)-4-methoxybenzene

1-(5-Bromopentoxy)-4-methoxybenzene

Cat. No.: B4600570
M. Wt: 273.17 g/mol
InChI Key: VXKIFLBOJUNDGY-UHFFFAOYSA-N
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Description

1-(5-Bromopentoxy)-4-methoxybenzene is an aryl alkyl ether derivative of significant interest in advanced organic synthesis. This compound features both a bromoalkoxy chain and a methoxybenzene ring, making it a versatile bifunctional building block for researchers. The bromine terminus serves as a superior leaving group, readily participating in nucleophilic substitution reactions to form longer carbon chains or incorporate heteroatoms. Concurrently, the para-methoxyphenyl group offers a stable aromatic system that can be further functionalized or act as a protecting group. This unique combination of reactive sites makes it a valuable intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical candidates and specialized materials. In research settings, it is often utilized in the synthesis of compounds requiring a rigid aromatic core spaced from another functional group by a flexible pentyl chain. As a key intermediate, its applications extend to materials science for the creation of monomers and ligands. Our this compound is supplied with detailed quality control documentation and a certificate of analysis to ensure batch-to-batch consistency for your research. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-bromopentoxy)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-14-11-5-7-12(8-6-11)15-10-4-2-3-9-13/h5-8H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKIFLBOJUNDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopentoxy)-4-methoxybenzene typically involves the etherification of 4-methoxyphenol with 1,5-dibromopentane. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetone. The reaction conditions include heating the mixture to facilitate the formation of the desired ether compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopentoxy)-4-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 5-bromopentoxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as 1-(5-azidopentoxy)-4-methoxybenzene.

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 1-(5-pentoxy)-4-methoxybenzene or 4-hydroxybenzene derivatives.

Scientific Research Applications

1-(5-Bromopentoxy)-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromopentoxy)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and methoxy group can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The reactivity and applications of 1-(5-Bromopentoxy)-4-methoxybenzene are best understood by comparing it to structurally related compounds. Key differences in halogen type, chain length, and substituent positions significantly influence chemical behavior.

Table 1: Structural and Functional Comparison
Compound Name Molecular Features Key Differences Reactivity/Applications Reference
This compound Bromine, pentoxy chain, methoxy group High reactivity in SN2 reactions; used in polymer and pharmaceutical synthesis
1-Bromo-4-(pentyloxy)benzene Bromine, pentyloxy chain (no ether linkage) Lacks ether oxygen in chain Lower electrophilicity; limited utility in cross-coupling
4-Bromophenyl methyl sulfone Bromine, sulfone (-SO₂CH₃) Sulfone group replaces ether chain Polar, stable; used in sulfonation reactions
1-(3-Chloropropoxy)-4-methoxybenzene Chlorine, shorter propoxy chain Chlorine (vs. Br); shorter chain Moderate SN2 reactivity; antimicrobial applications
1,2-Bis(bromomethyl)-4-methoxybenzene Two bromomethyl groups, methoxy Dual electrophilic sites Polymer crosslinking; enzyme inhibition studies

Impact of Halogen Type and Position

  • Bromine vs. Chlorine : Bromine’s higher leaving-group ability compared to chlorine enhances nucleophilic substitution rates. For example, this compound undergoes SN2 reactions faster than its chlorine analog, 1-(3-Chloropropoxy)-4-methoxybenzene .
  • Substituent Positioning : The para-methoxy group in this compound provides electronic stabilization, whereas meta-substituted analogs (e.g., 1-(3-Bromopropyl)-3-methoxybenzene) exhibit steric hindrance, reducing reaction efficiency .

Chain Length and Functional Group Effects

  • Pentoxy vs. Propoxy Chains : The longer pentoxy chain in this compound increases lipophilicity, improving membrane permeability in biological systems compared to shorter-chain analogs like 1-(3-Chloropropoxy)-4-methoxybenzene .
  • Ether vs. Sulfone Linkages : Ether linkages (as in this compound) facilitate flexibility and hydrogen bonding, whereas sulfone groups (e.g., 4-Bromophenyl methyl sulfone) introduce rigidity and polarity, altering solubility and interaction profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(5-Bromopentoxy)-4-methoxybenzene, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or Williamson ether synthesis. For example, reacting 4-methoxyphenol with 1,5-dibromopentane under basic conditions (e.g., K₂CO₃ in acetone) promotes ether formation. Temperature control (60–80°C) and stoichiometric excess of the dibromopentane improve yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials. Monitoring by TLC and NMR (e.g., disappearance of phenolic -OH peak at δ 5.2 ppm) confirms reaction progress .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm, singlet, 3H) and the bromopentoxy chain (e.g., δ 1.4–1.8 ppm for CH₂ groups, δ 3.4–3.6 ppm for OCH₂). Aromatic protons appear as a para-substituted pattern (δ 6.8–7.2 ppm) .
  • HRMS : Molecular ion [M+H]⁺ should match the exact mass of C₁₂H₁₇BrO₂ (calc. 296.0358). Fragmentation patterns (e.g., loss of Br or methoxy groups) aid structural validation .
  • IR : Confirm ether (C-O-C stretch at ~1100 cm⁻¹) and absence of phenolic -OH (absence of broad peak ~3200 cm⁻¹) .

Q. How does the bromopentoxy chain influence the compound’s solubility and stability under varying storage conditions?

  • Methodology : The bromine atom and pentoxy chain enhance lipophilicity, making the compound soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water. Stability studies using HPLC under controlled humidity and temperature (e.g., 4°C in dark, inert atmosphere) prevent degradation via hydrolysis or oxidation. Accelerated stability testing (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for brominated methoxybenzene derivatives?

  • Methodology : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). To address this:

  • Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO ≤0.1%).
  • Structure-Activity Relationship (SAR) Studies : Compare this compound with analogs (e.g., shorter-chain bromoalkoxy derivatives) to isolate the role of chain length. Evidence shows longer chains may enhance membrane permeability but reduce metabolic stability .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that might interfere with bioactivity readings .

Q. How can computational modeling predict the environmental fate of this compound, and what experimental validations are critical?

  • Methodology :

  • QSAR Models : Predict biodegradation pathways and toxicity using software like EPI Suite. Parameters include logP (estimated ~3.5) and persistence in soil/water .
  • Experimental Validation : Conduct OECD 301F biodegradation tests (28-day aerobic conditions) and compare with model predictions. Surface adsorption studies (e.g., on silica or indoor materials) using microspectroscopic imaging (ATR-FTIR) reveal interactions relevant to environmental persistence .

Q. What role does this compound play in designing photoactive materials, and how can its electronic properties be tuned?

  • Methodology : The methoxy group acts as an electron donor, while the bromine atom can serve as a site for cross-coupling (e.g., Suzuki reactions) to attach chromophores. UV-Vis spectroscopy (λmax ~270 nm) and cyclic voltammetry (HOMO/LUMO levels) guide modifications. For example, substituting the methoxy group with stronger electron-withdrawing groups (e.g., nitro) red-shifts absorption spectra .

Key Considerations for Researchers

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Biological Studies : Prioritize in vitro models with metabolic activation (e.g., liver microsomes) to assess prodrug potential .
  • Environmental Impact : Collaborate with computational toxicologists to align experimental data with regulatory guidelines (e.g., EPA DSSTox) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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